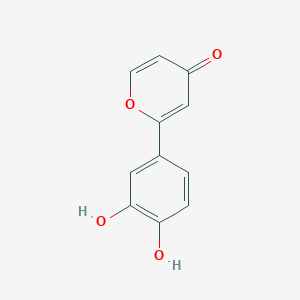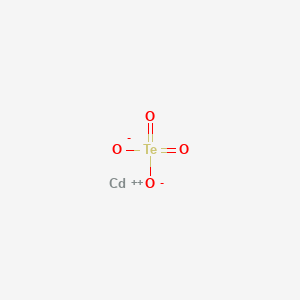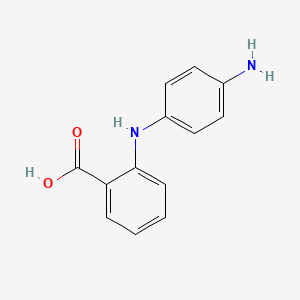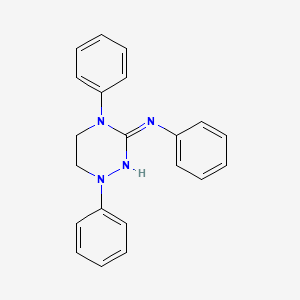
4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI) is a heterocyclic organic compound that belongs to the class of pyranones This compound is characterized by a pyran ring fused with a phenyl group that has hydroxyl groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI) typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dihydroxybenzaldehyde with a suitable pyranone precursor in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbonyl group in the pyranone ring to a hydroxyl group, forming a dihydropyran derivative.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification, respectively.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydropyran derivatives.
Substitution: Esters or ethers of the original compound.
Applications De Recherche Scientifique
4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of diseases related to oxidative damage.
Industry: It is used in the formulation of various products, including pharmaceuticals and cosmetics, due to its antioxidant properties.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups on the phenyl ring can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This activity is mediated through the stabilization of the resulting phenoxyl radicals, which are less reactive and less likely to cause further damage.
Comparaison Avec Des Composés Similaires
- 4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Comparison: 4H-Pyran-4-one, 2-(3,4-dihydroxyphenyl)-(9CI) is unique due to the presence of hydroxyl groups on the phenyl ring, which significantly enhances its antioxidant properties compared to similar compounds. The position and number of hydroxyl groups play a crucial role in determining the compound’s reactivity and effectiveness as an antioxidant.
Propriétés
Formule moléculaire |
C11H8O4 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)pyran-4-one |
InChI |
InChI=1S/C11H8O4/c12-8-3-4-15-11(6-8)7-1-2-9(13)10(14)5-7/h1-6,13-14H |
Clé InChI |
UQZBNJFTFZEDOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=O)C=CO2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)






![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)


![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)
